2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 2-furoyl chloride. This reaction proceeds under mild conditions and can be catalyzed by various agents to improve yield and selectivity . Another method involves the use of α-oxoketenedithioacetals, diamines, and dimethyl acetylenedicarboxylate (DMAD) in a one-pot, three-component reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as nitric acid and bromine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Aminomethylation: This reaction primarily occurs at the 3-position of the imidazopyridine system.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, bromine, hexamethylenetetramine, acetic anhydride, and benzoic acid . The reactions typically proceed under mild to moderate conditions, with careful control of temperature and reaction time to optimize yields.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. It is known to act as a GABA_A receptor positive allosteric modulator, influencing neurotransmission and exhibiting sedative and anxiolytic effects . Additionally, it can inhibit specific enzymes and signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
Uniqueness
2-(2-Furyl)-6-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both a furan ring and a methoxy group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O2 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-15-9-4-5-12-13-10(8-14(12)7-9)11-3-2-6-16-11/h2-8H,1H3 |
InChI Key |
UMOMHDVKRZDKNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C=C(N=C2C=C1)C3=CC=CO3 |
Origin of Product |
United States |
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